molecular formula C8H7ClN4 B13594539 4-Chloro-2-(2-methyl-1H-imidazol-1-YL)pyrimidine

4-Chloro-2-(2-methyl-1H-imidazol-1-YL)pyrimidine

Cat. No.: B13594539
M. Wt: 194.62 g/mol
InChI Key: PQTSLDVBIWYMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and imidazole groups in the molecule provides unique chemical properties that can be exploited for various synthetic and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves the reaction of 2-chloro-4,6-dichloropyrimidine with 2-methylimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation and reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling reactions: Palladium or nickel catalysts are often employed in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimidine derivative .

Scientific Research Applications

4-Chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or modulating receptor activity. The chloro and imidazole groups play crucial roles in binding to the active sites of enzymes or receptors, thereby altering their activity. The molecular targets and pathways involved vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine is unique due to the specific positioning of the chloro and imidazole groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-2-(2-methylimidazol-1-yl)pyrimidine

InChI

InChI=1S/C8H7ClN4/c1-6-10-4-5-13(6)8-11-3-2-7(9)12-8/h2-5H,1H3

InChI Key

PQTSLDVBIWYMCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC=CC(=N2)Cl

Origin of Product

United States

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